Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-
Overview
Description
“Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-” is a compound that contains a pyridine ring and a pyrazole ring. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms, while pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is attached to the pyridine ring at the 3-position. The pyrazole ring also has a nitro group (-NO2) attached at the 5-position .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in recent years due to their wide range of chemical and biological properties . Various synthetic routes have been developed, including the use of new or advanced catalysts and environmentally friendly procedures . These methods often involve the reaction of a precursor compound with a suitable reagent to form the pyrazole ring .Molecular Structure Analysis
The molecular structure of “Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-” can be analyzed using various spectroscopic techniques, including 1H and 13C NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the types of atoms present in the molecule, their connectivity, and their electronic environments .Chemical Reactions Analysis
Pyrazole derivatives, including “Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-”, can undergo a variety of chemical reactions. These reactions can be influenced by factors such as the presence of functional groups, the electronic properties of the atoms in the molecule, and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of “Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-” can be determined using various experimental techniques. These properties may include density, thermal stability, and sensitivity towards impact and friction . All energetic compounds exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C, and high positive heats of formation between 622.8 kJ mol −1 and 1211.7 kJ mol −1 .Safety and Hazards
As with any chemical compound, “Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-” should be handled with care to avoid potential hazards. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for the study of “Pyridine, 3-(5-nitro-1H-pyrazol-3-yl)-” and similar compounds could involve the design of novel pyrazoles, the development of innovative synthetic routes, the examination of different potencies of pyrazoles, and the exploration of potential applications of pyrazoles . This could lead to the development of new drugs and other products with improved properties .
Properties
IUPAC Name |
3-(5-nitro-1H-pyrazol-3-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-4-7(10-11-8)6-2-1-3-9-5-6/h1-5H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGOWUCSFKOJBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222720 | |
Record name | Pyrazole, 3-nitro-5-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72430-94-5 | |
Record name | Pyrazole, 3-nitro-5-(3-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072430945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-5-(3-pyridyl)pyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazole, 3-nitro-5-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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